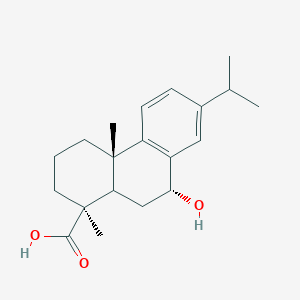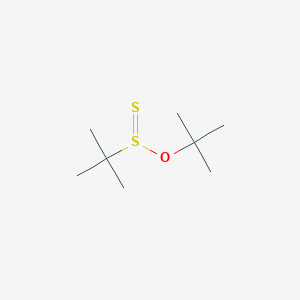
t-Butyl t-butanethiosulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Butyl t-butanethiosulfinate is an organosulfur compound that belongs to the class of sulfinates. It is known for its unique structural properties and reactivity, making it a valuable compound in various chemical applications. This compound is particularly interesting due to its ability to undergo a variety of chemical reactions, which makes it useful in synthetic chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
t-Butyl t-butanethiosulfinate can be synthesized through the oxidation of di-tert-butyl disulfide. The process involves the use of catalytic enantioselective methods. One common method includes the oxidation of di-tert-butyl disulfide using hydrogen peroxide as an oxidant in the presence of a chiral ligand and vanadyl acetylacetonate as a catalyst. The reaction is typically carried out in chloroform as a solvent at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of inexpensive starting materials like di-tert-butyl disulfide and efficient catalytic systems ensures cost-effectiveness and scalability. The reaction conditions are carefully controlled to maximize yield and purity of the product .
化学反応の分析
Types of Reactions
t-Butyl t-butanethiosulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to di-tert-butyl disulfide.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: t-Butyl sulfoxide, t-Butyl sulfone.
Reduction: Di-tert-butyl disulfide.
Substitution: Corresponding sulfinyl derivatives depending on the nucleophile used.
科学的研究の応用
t-Butyl t-butanethiosulfinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of t-Butyl t-butanethiosulfinate involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The sulfinyl group activates the compound towards nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiols and enzymes, affecting their function .
類似化合物との比較
Similar Compounds
Di-tert-butyl disulfide: Precursor to t-Butyl t-butanethiosulfinate, used in similar oxidation reactions.
t-Butyl sulfoxide: Oxidation product of this compound, used in various chemical syntheses.
t-Butyl sulfone: Further oxidation product, known for its stability and use in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure compounds. Additionally, its potential biological activities and applications in drug development further highlight its significance .
特性
分子式 |
C8H18OS2 |
|---|---|
分子量 |
194.4 g/mol |
IUPAC名 |
tert-butyl-[(2-methylpropan-2-yl)oxy]-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)9-11(10)8(4,5)6/h1-6H3 |
InChIキー |
JMQFHODSPMINOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OS(=S)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


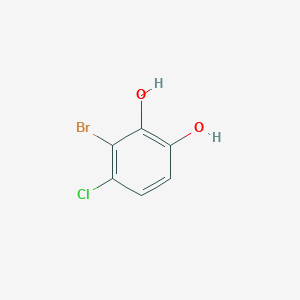
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)
![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
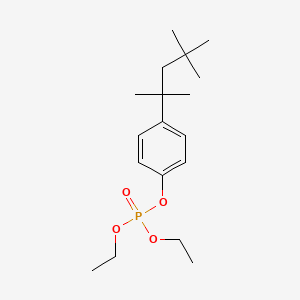
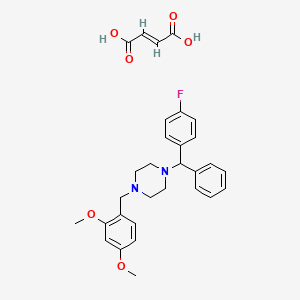
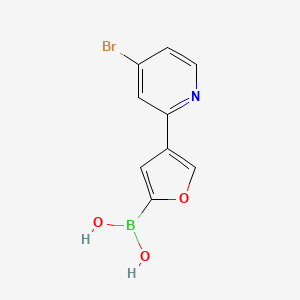
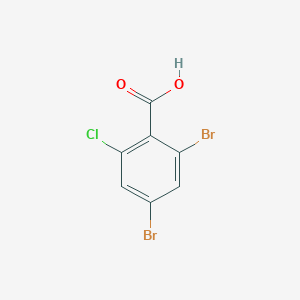
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
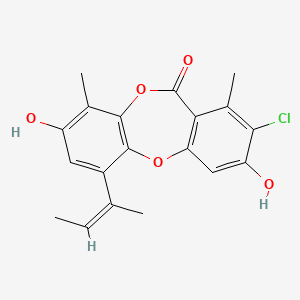
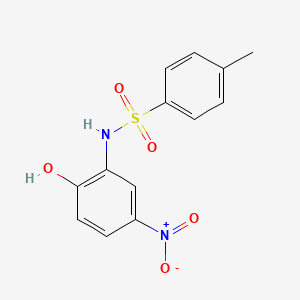

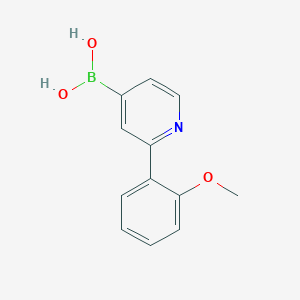
![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
